Welcome to the BenchChem Online Store!
molecular formula C9H9F2NO2 B8693701 Methyl 5,5-difluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Methyl 5,5-difluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Cat. No. B8693701
M. Wt: 201.17 g/mol
InChI Key: VMOAXRDOITVZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07902252B2

Procedure details

To a solution of methyl 5,5-difluoro-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate (111.2 mg, 0.517 mmol) in TFA (1 mL) under nitrogen at 25° C. was added triethylsilane (0.25 mL, 1.55 mmol) and the reaction mixture was stirred for 18 h at 25° C. TLC analysis (10% MeOH/DCM) indicated that all starting material had been consumed. The solvent was removed using a nitrogen stream and the residue was taken up in MeCN and purified by reverse-phase chromatography (MeCN/H2O, 0.05% TFA) to afford 3.9 mg of methyl 5,5-difluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate in 3.8% yield. 1H NMR (400 MHz, ACETONE-d6) δ ppm 3.15 (t, 2H), 3.31 (t, 2H), 3.76 (s, 3H), 6.64 (d, 1H), 10.83 (bs, 1H); 19F NMR (400 MHz, Acetone-d6) δ ppm −86.73; LCMS-MS (ESI+) 202.0 (M+H).
Quantity
111.2 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:15])[CH2:13][C:5]2[NH:6][C:7]([C:9]([O:11][CH3:12])=[O:10])=[CH:8][C:4]=2[C:3]1=O.C([SiH](CC)CC)C.CO.C(Cl)Cl>C(O)(C(F)(F)F)=O>[F:15][C:2]1([F:1])[CH2:13][C:5]2[NH:6][C:7]([C:9]([O:11][CH3:12])=[O:10])=[CH:8][C:4]=2[CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
111.2 mg
Type
reactant
Smiles
FC1(C(C2=C(NC(=C2)C(=O)OC)C1)=O)F
Name
Quantity
0.25 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
1 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 18 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been consumed
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
purified by reverse-phase chromatography (MeCN/H2O, 0.05% TFA)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1(CC2=C(NC(=C2)C(=O)OC)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 mg
YIELD: PERCENTYIELD 3.8%
YIELD: CALCULATEDPERCENTYIELD 3.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.